tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate typically involves the formation of the benzimidazole core followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride. The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the benzimidazole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another benzimidazole derivative used as a pharmaceutical intermediate.
tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-benzo[d]imidazole-1-carboxylate: A related compound with different substituents on the benzimidazole ring.
Uniqueness
tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl 5-formylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-8-14-10-6-9(7-16)4-5-11(10)15/h4-8H,1-3H3 |
InChI Key |
UGXIXTVPUPDIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
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